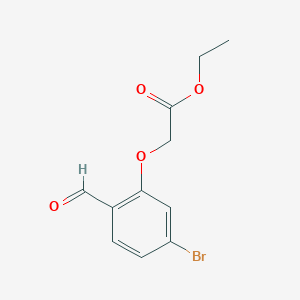

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a substituted phenoxyacetate (B1228835) derivative whose utility in organic chemistry is derived from the unique interplay of its constituent functional groups. The strategic placement of the bromo, formyl (aldehyde), and ethyl acetate (B1210297) moieties on a central phenoxy scaffold provides multiple reaction sites, allowing for sequential and diverse chemical transformations. This makes the compound a valuable building block, particularly in the synthesis of heterocyclic systems and other complex organic molecules. Its formal synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate (B1195939), a process that builds the core phenoxyacetate structure. One of its documented applications is as an intermediate in the synthesis of carbamoyl-substituted isoindolones. mybiosource.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 942414-81-5 scbt.com |

| Molecular Formula | C₁₁H₁₁BrO₄ scbt.com |

| Molecular Weight | 287.11 g/mol scbt.com |

| Classification | Aryl Ether, Aldehyde, Ester, Bromide bldpharm.com |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

The chemical reactivity and synthetic potential of this compound are best understood by examining its individual functional groups.

Aryl Ether Functionality : Aryl ethers are a significant class of compounds in which an oxygen atom is connected to an alkyl group and an aromatic ring. fiveable.me This linkage is a common feature in pharmaceuticals, fragrances, and agrochemicals. rsc.org The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry, often achieved through methods like the Williamson ether synthesis, Ullmann condensation, and modern palladium- or copper-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org The aryl ether bond itself is generally stable and unreactive towards many reagents, making it an excellent structural scaffold. fiveable.melibretexts.org However, under harsh acidic conditions (using HBr or HI), the C-O bond can be cleaved. libretexts.org

Formyl Functionality : The formyl group (-CHO) is the defining feature of aldehydes and consists of a carbonyl group bonded to a hydrogen atom. fiveable.mewikipedia.org It is a highly reactive functional group due to the partial positive charge on the carbonyl carbon, which makes it susceptible to nucleophilic attack. fiveable.me This reactivity allows for a wide range of important transformations in organic synthesis, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like aldol (B89426) condensations and the Wittig reaction. fiveable.me The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key step in synthesizing many aromatic aldehydes. wikipedia.orgbritannica.com

Bromo Functionality : The bromo group, a bromine atom covalently bonded to a carbon atom, is a versatile functional group in organic synthesis. fiveable.me Its presence significantly influences a molecule's physical and chemical properties. fiveable.me Due to the polar nature of the carbon-bromine bond and the ability of bromide to act as a good leaving group, organobromine compounds are valuable substrates for nucleophilic substitution and elimination reactions. fiveable.me Furthermore, the bromo group is pivotal in modern synthetic chemistry as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Table 2: Key Functional Groups and Their Significance in Synthesis

| Functional Group | Structure | Role in Organic Synthesis |

| Aryl Ether | Ar-O-R | Stable structural scaffold; found in many bioactive molecules. fiveable.mersc.org |

| Formyl | -CHO | Reactive electrophile for nucleophilic addition; enables chain extension and functional group interconversion. fiveable.me |

| Bromo | -Br | Excellent leaving group for substitution reactions; key partner in metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.net |

The phenoxyacetate scaffold is a privileged structure in chemical and biomedical research. Derivatives of phenoxyacetic acid have been investigated for a vast array of biological activities, including antihyperlipidemic, hypoglycemic, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The journey of phenoxyacetate research began with the development of phenoxyacetic acid herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which revolutionized agriculture.

In recent decades, research has expanded into medicinal chemistry. For example, specific phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govresearchgate.net Others have been designed as selective COX-2 inhibitors for their anti-inflammatory effects. nih.gov The versatility of the phenoxyacetate core allows chemists to introduce various functional groups, systematically modifying the molecule's properties to optimize its interaction with biological targets. This modularity makes the phenoxyacetate scaffold a highly valuable template in drug discovery and development.

The use of highly functionalized, rigid scaffolds is a prominent trend in modern chemistry, extending from drug discovery to materials science. Chemical scaffolds are core molecular structures upon which various functional groups can be built, allowing for the systematic exploration of chemical space. The goal is often to create multifunctional materials for specific biomedical applications, such as tissue engineering or targeted drug delivery. nih.govumich.eduresearchgate.net

Scaffolds like this compound are part of a larger trend that utilizes "building block" molecules with orthogonal reactivity. This means the different functional groups on the molecule can be reacted selectively under different conditions, allowing for controlled, stepwise synthesis of complex targets. For instance, the formyl group could be used in a condensation reaction, followed by a palladium-catalyzed cross-coupling reaction at the bromo-substituted position. This approach is central to the efficient construction of novel pharmaceutical agents and functional materials. The development of such versatile scaffolds is crucial for advancing fields that require tailored molecular properties, including medicinal chemistry and materials science. nih.gov

The primary research interest in this compound lies in its application as a versatile synthetic intermediate. mybiosource.com The presence of three distinct and reactive functional groups within one molecule defines its scope of study. Key research objectives involving this compound include:

Elaboration of the Formyl Group: Utilizing the aldehyde for reactions such as reductive amination, Wittig reactions, or condensations to build more complex side chains or to initiate the formation of heterocyclic rings.

Modification at the Bromo Position: Employing the bromo substituent in various metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups, thereby expanding the molecular framework.

Transformation of the Ester Group: Hydrolyzing the ethyl ester to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

Multi-step, One-Pot Syntheses: Designing efficient synthetic sequences that leverage the different reactivities of the functional groups to rapidly construct complex target molecules, such as the aforementioned carbamoyl-substituted isoindolones. mybiosource.com

The scope of research on this compound is therefore focused on synthetic methodology and its application as a key building block. Studies would likely explore its reactivity under various conditions to establish selective transformation protocols and demonstrate its utility in the total synthesis of natural products or the targeted synthesis of novel compounds with potential biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQAUDSJKCXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443210 | |

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942414-81-5 | |

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Retrosynthetic Analysis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. For this compound, the most logical disconnections are at the ether and ester linkages.

A primary retrosynthetic disconnection breaks the aryl ether bond (C-O). This "transform" simplifies the target molecule into two key synthons: a phenoxide nucleophile and an electrophilic two-carbon unit bearing the ethyl ester.

Synthon 1 (Nucleophile): A 5-bromo-2-formylphenoxide anion.

Synthon 2 (Electrophile): An electrophilic ethyl acetate (B1210297) cation (⁺CH₂COOEt).

The corresponding synthetic equivalents—the actual reagents used in the laboratory—for these synthons are:

Synthetic Equivalent 1: 5-bromo-2-hydroxybenzaldehyde. This is a stable, commercially available aromatic aldehyde.

Synthetic Equivalent 2: Ethyl bromoacetate (B1195939) (BrCH₂COOEt). The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

This analysis leads to a straightforward synthetic plan: the formation of an ether bond between 5-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate, a classic example of the Williamson ether synthesis.

Classical Synthetic Approaches for Aryl Ether Formation and Aldehyde Introduction

The retrosynthetic analysis points directly to established, reliable reactions for constructing the target molecule. The primary challenge lies in forming the aryl ether bond without interfering with the other functional groups.

Aryl Ether Formation: The Williamson ether synthesis is the most common and direct method for preparing aromatic ethers. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the synthesis of this compound, this is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group to generate the nucleophilic phenoxide in situ. A polar aprotic solvent, like dimethylformamide (DMF), is often used to facilitate the Sₙ2 reaction mechanism.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Reactant A | Reactant B | Base | Solvent | Temperature | Time |

|---|

Aldehyde Introduction: The formyl (-CHO) group is a prerequisite in the starting material, 5-bromo-2-hydroxybenzaldehyde. Classical methods for introducing an aldehyde group onto an aromatic ring, particularly ortho to a hydroxyl group, include:

Reimer-Tiemann Reaction: Reaction of a phenol (B47542) with chloroform (B151607) in a basic solution.

Vilsmeier-Haack Reaction: Formylation of activated aromatic rings using a phosphoryl chloride and a substituted amide like DMF.

Duff Reaction: Formylation of activated aromatic compounds using hexamethylenetetramine.

These methods represent classical routes to obtain the necessary precursors if they are not commercially available.

Novel and Optimized Synthetic Routes to this compound

While classical methods are reliable, modern organic synthesis seeks routes that are more efficient and generate less waste.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all reactants. MCRs are highly valued for their ability to rapidly build molecular complexity. While a specific MCR for this compound is not prominently documented, the principles of MCRs could be applied to generate diverse libraries of related phenoxyacetate (B1228835) derivatives. A potential MCR could theoretically involve a phenol, an aldehyde, and an isocyanide-based component to construct a more complex scaffold in a single step, which could then be modified to yield the target structure.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A key principle of green chemistry is the reduction or elimination of solvents, which account for a significant portion of the waste in chemical manufacturing. Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of phenoxyacetate derivatives, solvent-free methods have been developed that often utilize microwave irradiation to accelerate the reaction. These reactions can proceed by grinding the reactants (phenol, alkyl halide, and a base like potassium carbonate) together, sometimes with a catalytic amount of a phase-transfer catalyst.

Another green approach involves the use of environmentally benign catalysts. Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays, can facilitate esterification and other reactions under solvent-free conditions. These catalysts are often inexpensive, non-corrosive, and can be easily recovered and reused, further enhancing the sustainability of the process.

Table 2: Comparison of Synthesis Methodologies

| Methodology | Key Advantage | Common Solvents | Waste Profile |

|---|---|---|---|

| Classical Williamson Synthesis | High reliability, well-understood | DMF, Acetone | High (solvent waste) |

| One-Pot Synthesis | Increased efficiency, less handling | Varies | Reduced |

| Solvent-Free Synthesis | Minimal environmental impact | None | Low |

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable and economically viable.

Application of Catalytic Systems (Organocatalysis, Biocatalysis)

While the traditional Williamson ether synthesis for compounds like this compound often employs stoichiometric amounts of a base, modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency and sustainability. Organocatalysis and biocatalysis represent two such advanced approaches.

Organocatalysis:

A highly relevant and widely applied form of organocatalysis for this type of reaction is Phase-Transfer Catalysis (PTC) . In the synthesis of phenoxyacetates, PTC can significantly enhance the reaction rate and yield under milder conditions. biosynth.comijche.comijche.com The reaction typically involves a solid-liquid or liquid-liquid biphasic system. The organocatalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the ethyl bromoacetate. biosynth.comcrdeepjournal.org

The key advantages of using a phase-transfer catalyst in this synthesis include:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of by-products. ijche.com

Use of Weaker Bases: Inexpensive and safer bases like potassium carbonate can be used effectively, avoiding the need for stronger, more hazardous bases like sodium hydride. ijche.com

Increased Reaction Rates: The catalyst enhances the nucleophilicity of the phenoxide, leading to faster reaction times. wiley-vch.de

Improved Yields and Purity: By promoting the desired O-alkylation pathway, PTC can lead to higher product yields and cleaner reaction profiles. biosynth.com

A representative scheme for the phase-transfer catalyzed synthesis is shown below:

Scheme 1: Proposed Phase-Transfer Catalysis mechanism for the synthesis of this compound.

| Catalyst Type | Example Catalyst | Potential Advantages in Synthesis |

| Organocatalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Enhanced reaction rate, milder conditions, use of weaker bases, improved yield. |

Biocatalysis:

The application of biocatalysis to the Williamson ether synthesis, particularly for the O-alkylation of phenols, is an emerging area of research. While specific enzymatic synthesis of this compound has not been extensively reported, the potential for using enzymes offers significant advantages in terms of selectivity and environmental impact. Enzymes such as certain oxidoreductases or transferases could potentially be engineered or screened for their ability to catalyze the formation of the ether linkage.

The theoretical advantages of a biocatalytic approach would include:

High Selectivity: Enzymes could offer excellent chemo-, regio-, and stereoselectivity, which is particularly relevant for complex molecules.

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and neutral pH, drastically reducing the environmental footprint.

Reduced Waste: The high selectivity of enzymes minimizes the formation of by-products.

However, challenges such as enzyme stability, substrate scope, and the need for cofactors currently limit the widespread application of biocatalysis for this specific type of ether synthesis. Further research is required to identify or engineer suitable enzymes for the O-alkylation of substituted phenols with alkyl halides.

Atom Economy and Environmental Factor (E-factor) Considerations

Green chemistry principles are integral to modern process development, with a focus on minimizing waste and maximizing resource efficiency. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the "greenness" of a chemical process.

The synthesis of this compound via the Williamson ether synthesis can be represented by the following balanced equation:

C₇H₅BrO₂ + C₄H₇BrO₂ + K₂CO₃ → C₁₁H₁₁BrO₄ + KBr + KHCO₃ (5-bromo-2-hydroxybenzaldehyde + Ethyl bromoacetate + Potassium carbonate → this compound + Potassium bromide + Potassium bicarbonate)

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. quora.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| 5-bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 biosynth.commatrix-fine-chemicals.comnist.govnist.govbldpharm.com |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 nih.govchemicalbook.comsigmaaldrich.commerckmillipore.comchemsrc.com |

| Potassium carbonate | K₂CO₃ | 138.21 nih.govsigmaaldrich.comyoutube.comvaludor.comchemspider.com |

| This compound | C₁₁H₁₁BrO₄ | 287.11 scbt.commybiosource.comchemicalbook.combldpharm.com |

Sum of Reactant Molecular Weights = 201.02 + 167.00 + 138.21 = 506.23 g/mol

Atom Economy (%) = (287.11 / 506.23) x 100 = 56.7%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (43.3%) is converted into by-products.

Environmental Factor (E-factor):

The E-factor provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product. quora.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Assuming the reaction goes to completion (100% yield), the waste products are potassium bromide (KBr) and potassium bicarbonate (KHCO₃).

| Waste Product | Formula | Molecular Weight ( g/mol ) |

| Potassium bromide | KBr | 119.00 epa.govwebqc.orgwikipedia.orgbyjus.comchemicalbook.com |

| Potassium bicarbonate | KHCO₃ | 100.12 |

Total Mass of Waste per mole = 119.00 + 100.12 = 219.12 g Mass of Product per mole = 287.11 g

E-factor = 219.12 / 287.11 = 0.76

An E-factor of 0.76 indicates that for every kilogram of this compound produced, 0.76 kilograms of inorganic salt waste are generated, assuming a perfect yield. This calculation does not account for solvent losses, purification materials, or energy consumption, which would increase the actual E-factor in a real-world scenario.

Process Optimization and Scale-Up Investigations for Research and Production

Optimizing the synthesis of this compound is crucial for both laboratory research and industrial production to ensure high yields, purity, cost-effectiveness, and safety. The Williamson ether synthesis, while robust, has several parameters that can be fine-tuned. nih.govwikipedia.org

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide oxygen. masterorganicchemistry.com For industrial applications, solvent toxicity, cost, and ease of recovery are important considerations.

Base Selection: The strength and type of base can significantly impact the reaction. While strong bases like sodium hydride ensure complete deprotonation of the phenol, they can be hazardous and costly. Weaker, less expensive bases like potassium carbonate or sodium carbonate are often preferred, especially in conjunction with phase-transfer catalysis. edubirdie.com The choice of base can also influence the rate of side reactions.

Temperature Control: Reaction temperature affects the rate of both the desired Sₙ2 reaction and potential side reactions. Typically, these reactions are conducted at elevated temperatures (50-100 °C) to achieve a reasonable reaction rate. nih.gov However, excessively high temperatures can lead to decomposition and the formation of impurities. Optimization studies would involve identifying the minimum temperature required for efficient conversion within a practical timeframe.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can be used to drive the reaction to completion. A slight excess of the less expensive or more easily removed reactant, typically the ethyl bromoacetate, might be employed to ensure full conversion of the 5-bromo-2-hydroxybenzaldehyde.

Scale-Up Considerations:

Transitioning the synthesis from a laboratory scale to industrial production introduces additional challenges:

Heat Management: The O-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions. The choice of reactor design (e.g., jacketed reactors) and agitation speed are important factors.

Mass Transfer: In heterogeneous systems (e.g., using a solid base like K₂CO₃), efficient mixing is essential to ensure adequate contact between the reactants. Inadequate mass transfer can lead to slower reaction rates and lower yields.

Work-up and Purification: Isolation of the product on a large scale requires robust and efficient methods. This may involve extraction, crystallization, and filtration. The choice of solvents for these steps must consider safety, environmental impact, and cost. Minimizing solvent usage is a key goal.

Process Safety: A thorough hazard analysis is required for scale-up. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of all materials, including waste streams.

The following table summarizes key parameters for optimization and scale-up:

| Parameter | Laboratory Scale Optimization | Industrial Scale-Up Considerations |

| Solvent | Focus on reaction performance (e.g., DMF, DMSO) | Cost, safety, environmental impact, recovery, and recycling become critical. |

| Base | Use of strong bases (e.g., NaH) for high yield | Preference for safer, cheaper bases (e.g., K₂CO₃) and catalytic methods. |

| Temperature | Precise heating mantles/baths | Reactor design for efficient heat transfer and control. |

| Purification | Chromatography is common | Crystallization and filtration are preferred for efficiency and cost. |

Elucidation of the Molecular Structure of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Advanced Spectroscopic Characterization Techniques

The molecular structure of Ethyl 2-(5-bromo-2-formylphenoxy)acetate is systematically unraveled using a combination of high-resolution spectroscopic methods. Each technique offers unique insights into the molecular framework. NMR spectroscopy maps the carbon and proton environments, IR spectroscopy identifies the specific functional groups present, and mass spectrometry determines the molecular weight and elemental composition while revealing fragmentation patterns that further confirm the structure.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, its integration corresponds to the number of protons it represents, and its multiplicity (splitting pattern) reveals the number of neighboring protons.

The structure suggests the presence of several distinct proton environments:

Ethyl Group Protons: The ethyl ester moiety (-OCH₂CH₃) will exhibit two signals: a triplet for the methyl (CH₃) protons, shifted upfield, and a quartet for the methylene (B1212753) (OCH₂) protons, shifted further downfield due to the deshielding effect of the adjacent oxygen atom.

Acetate (B1210297) Methylene Protons: The methylene protons of the acetate group (-OCH₂COO-) are adjacent to an oxygen atom and the phenoxy ring, resulting in a singlet in a downfield region.

Aromatic Protons: The substituted benzene (B151609) ring has three protons in unique chemical environments. Their chemical shifts are influenced by the electron-withdrawing effects of the bromo and formyl groups and the electron-donating effect of the ether oxygen. Their splitting patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

Aldehyde Proton: The proton of the formyl group (-CHO) is highly deshielded by the carbonyl double bond and will appear as a distinct singlet at a very low field (far downfield).

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | s | - | 1H | -CHO |

| ~7.8 | d | ~2.5 | 1H | Ar-H (H-6) |

| ~7.6 | dd | ~8.8, 2.5 | 1H | Ar-H (H-4) |

| ~6.9 | d | ~8.8 | 1H | Ar-H (H-3) |

| ~4.8 | s | - | 2H | -OCH₂COO- |

| ~4.3 | q | ~7.1 | 2H | -OCH₂CH₃ |

| ~1.3 | t | ~7.1 | 3H | -OCH₂CH₃ |

Note: The assignments H-3, H-4, and H-6 refer to the protons on the corresponding carbons of the phenoxy ring, with C-1 being the carbon attached to the ether oxygen.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single sharp line. The chemical shift of each signal is characteristic of the type of carbon (e.g., alkyl, aromatic, carbonyl).

For this compound, a total of 11 distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

Carbonyl Carbons: Two signals are expected in the far downfield region: one for the ester carbonyl (~168 ppm) and one for the aldehyde carbonyl (~190 ppm).

Aromatic Carbons: Six unique signals are anticipated for the carbons of the benzene ring. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others, while the carbons attached to the oxygen (C-O) and the formyl group (C-CHO) will be shifted downfield.

Alkyl Carbons: Three signals are expected for the remaining carbons: the ether-linked methylene carbon (-OCH₂COO-), the ester methylene carbon (-OCH₂CH₃), and the terminal methyl carbon (-OCH₂CH₃).

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~168 | -C=O (Ester) |

| ~160 | Ar-C (C-1, C-O) |

| ~138 | Ar-C (C-6) |

| ~128 | Ar-C (C-4) |

| ~125 | Ar-C (C-2, C-CHO) |

| ~115 | Ar-C (C-5, C-Br) |

| ~114 | Ar-C (C-3) |

| ~66 | -OCH₂COO- |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, a key cross-peak would be observed between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm, confirming the presence of the ethyl group. Correlations between the aromatic protons would also be visible, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δH ~4.3 ppm with δC ~62 ppm).

The aldehyde proton (~10.5 ppm) to the aromatic carbons C-2 and C-6.

The methylene protons of the acetate group (~4.8 ppm) to the ester carbonyl carbon (~168 ppm) and the aromatic C-1 carbon (~160 ppm).

The methylene protons of the ethyl group (~4.3 ppm) to the ester carbonyl carbon (~168 ppm) and the methyl carbon (~14 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. It could be used to confirm the proximity of the aldehyde proton to the H-3 aromatic proton, and the -OCH₂COO- protons to the H-3 aromatic proton, reinforcing the proposed regiochemistry.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers). The IR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1750 | C=O Stretch | Ester |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Ester / Aryl Ether |

| ~1100 | C-O Stretch (symmetric) | Ester / Aryl Ether |

| ~820 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

The presence of two distinct carbonyl peaks around 1750 cm⁻¹ (ester) and 1700 cm⁻¹ (aldehyde) would be a key diagnostic feature in the IR spectrum.

Mass spectrometry provides the molecular weight and elemental formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous calculation of the molecular formula. The molecular formula for this compound is C₁₁H₁₁BrO₄.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern observed in the mass spectrum provides further structural evidence as the molecule breaks apart in a predictable manner.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

| 286/288 | [C₁₁H₁₁BrO₄]⁺ | Molecular ion (M⁺) peak with Br isotope pattern |

| 257/259 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 241/243 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 213/215 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 199/201 | [BrC₆H₃(O)CHO]⁺ | Fragment corresponding to 5-bromo-2-formylphenol |

The observation of the isotopic pattern for bromine in the molecular ion and in bromine-containing fragments is a definitive confirmation of the presence of a single bromine atom in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₁H₁₁BrO₄, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern (M and M+2 peaks) in the mass spectrum that is a clear indicator of a monobrominated compound.

An HRMS analysis would compare the experimentally measured mass to the calculated value. A small mass error, typically in the parts per million (ppm) range, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 285.98352 u |

| Calculated Exact Mass ([M]⁺ for ⁸¹Br) | 287.98147 u |

| Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br) | 286.99130 u |

| Calculated Exact Mass ([M+H]⁺ for ⁸¹Br) | 288.98925 u |

Note: The observed ions may vary depending on the ionization technique used (e.g., ESI, CI).

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it an excellent method for assessing the purity of this compound. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

For purity assessment, the resulting chromatogram is analyzed. A pure sample of this compound should ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or degradation products. The mass spectrum of the main peak is then compared against a library database (like NIST) or known standards to confirm the identity of the compound. nist.gov The fragmentation pattern in the mass spectrum provides a molecular fingerprint that is unique to the compound's structure.

Table 2: Principles of GC-MS for Purity Assessment

| Step | Description | Purpose |

| Injection | The sample is vaporized and introduced into the GC system. | Prepare the sample for separation. |

| Separation | Components are separated in the GC column based on boiling point and polarity. | Isolate the target compound from any impurities. |

| Detection (MS) | Eluted components are ionized, fragmented, and their mass-to-charge ratios are measured. | Generate a unique mass spectrum for identification. |

| Analysis | The chromatogram is examined for the number of peaks, and the mass spectrum of each peak is analyzed. | Determine the number of components (purity) and confirm the identity of the main component. |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would yield critical structural data. This would include the unit cell dimensions, the space group, and the exact coordinates of each atom in the molecule. Such data would definitively confirm the connectivity of the atoms and reveal the molecule's preferred conformation, including the planarity of the benzene ring and the orientation of the formyl and ethyl acetate substituents relative to the ring.

Table 3: Hypothetical Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on how molecules pack together in the crystal, including potential hydrogen bonds or π-stacking. |

Conformational Analysis through Spectroscopic Data Interpretation

In the absence of a crystal structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for elucidating the conformational preferences of a molecule in solution. auremn.org.brnih.gov The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's structure and dynamics. mdpi.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, formyl, and ether substituents.

The aldehyde proton would appear as a singlet at a characteristic downfield position (typically ~10 ppm). The protons of the -OCH₂CO- group would also be a singlet, while the ethyl ester would present a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with coupling between them.

Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space interactions between protons. nih.gov For instance, NOE correlations between the aldehyde proton and a nearby aromatic proton could provide evidence for the preferred orientation of the formyl group relative to the phenoxy ring. Similarly, correlations between the methylene protons of the acetate group and aromatic protons would help define the conformation around the ether linkage. This detailed interpretation of spectroscopic data is crucial for building a comprehensive model of the molecule's three-dimensional structure in solution.

Chemical Transformations and Reactivity Profiles of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Reactions Involving the Formyl Group

The formyl group, an aromatic aldehyde, is a key site for nucleophilic addition and condensation reactions. Its electronic properties are influenced by the electron-donating ether linkage at the ortho position and the electron-withdrawing bromo group at the meta position (relative to the formyl group).

The formyl group of Ethyl 2-(5-bromo-2-formylphenoxy)acetate can be selectively reduced to a primary alcohol or completely reduced to a methyl group.

Alcohol Formation : The reduction to a primary alcohol, yielding Ethyl 2-(5-bromo-2-(hydroxymethyl)phenoxy)acetate, is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective method for this transformation. This reagent is highly selective for aldehydes and ketones and will not reduce the ester or the aryl bromide. Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and would also reduce the ethyl ester to the corresponding diol.

Alkane Formation : Complete reduction of the formyl group to a methyl group, resulting in Ethyl 2-(5-bromo-2-methylphenoxy)acetate, requires more forceful conditions. Classic methods include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). The choice of method must consider the stability of the ester group; the Wolff-Kishner is performed under basic conditions, while the Clemmensen is strongly acidic, both of which could potentially hydrolyze the ester.

Table 1: Reduction Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Selective Reduction to Alcohol | Sodium borohydride (NaBH₄) in Ethanol | Ethyl 2-(5-bromo-2-(hydroxymethyl)phenoxy)acetate |

| Full Reduction to Alkane | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) (Clemmensen) | Ethyl 2-(5-bromo-2-methylphenoxy)acetate |

The aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation yields 2-(ethoxycarbonylmethyl)-4-bromophenoxy)carboxylic acid. The reaction conditions must be chosen carefully to avoid hydrolysis of the ethyl ester.

Mild Oxidation : Reagents like silver oxide (Ag₂O), as used in the Tollens' test, can selectively oxidize the aldehyde without affecting other functional groups.

Strong Oxidation : Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are also effective. However, under the harsh acidic or basic conditions often employed with these reagents, concurrent hydrolysis of the ethyl ester is a significant possibility, potentially leading to the corresponding dicarboxylic acid.

Table 2: Oxidation Reactions of the Formyl Group

| Reagent(s) | Conditions | Product |

|---|---|---|

| Silver (I) oxide (Ag₂O) | Ammoniacal solution | 2-((ethoxycarbonyl)methyl)-4-bromobenzoic acid |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 2-carboxy-4-bromophenoxy)acetic acid |

Olefination reactions provide a powerful method for converting the carbonyl C=O bond of the formyl group into a C=C double bond, thereby extending the carbon skeleton. wikipedia.org

Wittig Reaction : This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester) predominantly form (E)-alkenes. organic-chemistry.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comumass.edu

Horner-Wadsworth-Emmons (HWE) Reaction : An alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. A key advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, and the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Table 3: Olefination Reactions of the Formyl Group

| Reaction Name | Reagent(s) | General Product Structure |

|---|---|---|

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | Ethyl 2-(5-bromo-2-vinylphenoxy)acetate derivative |

The electrophilic carbon of the formyl group readily undergoes condensation with nucleophilic carbon species.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile, ethyl cyanoacetate), catalyzed by a weak base such as piperidine (B6355638) or pyridine. organic-chemistry.orgrsc.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C bond. nih.gov These products are valuable intermediates for further synthetic manipulations.

Aldol (B89426) Condensation : this compound can react with enolates derived from ketones or other aldehydes (a crossed-aldol condensation) to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds, analogous to chalcone (B49325) synthesis.

Table 4: Condensation Reactions of the Formyl Group

| Reaction Name | Reagent(s) | Base Catalyst | Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine | Ethyl 2-(5-bromo-2-(2,2-dicyanovinyl)phenoxy)acetate |

| Knoevenagel Condensation | Ethyl cyanoacetate | DABCO | (E)-Ethyl 2-cyano-3-(5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl)acrylate |

The formyl group reacts with primary amines and hydroxylamine (B1172632) in reversible, acid-catalyzed reactions to form imines (Schiff bases) and oximes, respectively. masterorganicchemistry.comlibretexts.org

Imine Formation : The reaction with a primary amine (R-NH₂) proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N bond of the imine. libretexts.org Imines are versatile intermediates that can be reduced to secondary amines or used in various cycloaddition and nucleophilic addition reactions.

Oxime Formation : The condensation with hydroxylamine (NH₂OH) yields an oxime. orgsyn.org Oximes are stable, often crystalline compounds. libretexts.org They are notable for their ability to undergo the Beckmann rearrangement when treated with acid, which in the case of an aldehyde-derived oxime, would typically lead to a nitrile. masterorganicchemistry.com

Table 5: Imine and Oxime Formation from the Formyl Group

| Reaction Type | Reagent(s) | Conditions | Product | Subsequent Transformation |

|---|---|---|---|---|

| Imine Formation | Aniline (PhNH₂) | Acid catalyst (e.g., AcOH) | Ethyl 2-(5-bromo-2-((phenylimino)methyl)phenoxy)acetate | Reduction (e.g., with NaBH₄) to a secondary amine |

Reactions Involving the Bromo Substituent

The aryl bromide substituent is relatively inert to the conditions used for many of the formyl group transformations. However, it is a highly valuable functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling : Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) results in the formation of a biaryl or styrenyl derivative, respectively.

Heck Coupling : This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-substituted alkyne.

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and an amine.

Ullmann Condensation : A copper-catalyzed reaction that can be used to form biaryl ethers or other C-O, C-N, or C-S bonds, typically requiring higher temperatures than palladium-catalyzed reactions.

Grignard/Organolithium Formation : The bromo group can be converted into an organometallic reagent by reaction with magnesium (to form a Grignard reagent) or an organolithium reagent (via lithium-halogen exchange). These powerful nucleophiles can then react with a wide range of electrophiles. However, the presence of the electrophilic aldehyde and ester groups in the same molecule would require their prior protection to prevent intramolecular reactions.

Table 6: Cross-Coupling Reactions of the Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Disubstituted alkyne |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the formyl group (-CHO) is a moderately deactivating, electron-withdrawing group. However, it is situated ortho to the ether linkage and meta to the bromine atom. The ether linkage is an activating group. Due to the absence of a strong electron-withdrawing group ortho or para to the bromine atom, this compound is generally not expected to be highly reactive towards traditional SNAr reactions under standard conditions. Stronger nucleophiles and more forcing conditions, such as high temperatures and pressures, might be required to facilitate such transformations. Potential nucleophiles could include alkoxides, thiolates, or amines, which would displace the bromide to form the corresponding substituted phenoxyacetate (B1228835) derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids. A typical catalytic system would involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The reaction would yield the corresponding 5-aryl- or 5-vinyl-2-formylphenoxy)acetate derivatives, expanding the molecular complexity.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes.

A study by Kishore and Satyanarayana in 2022 detailed the use of this compound in a domino intermolecular Sonogashira coupling, followed by an intramolecular carbanion-yne cyclization to synthesize 2,3-disubstituted benzo[b]furans. In this process, the aryl bromide first couples with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, facilitated by a base, to form the benzofuran (B130515) ring system.

The general reaction conditions involved a palladium catalyst (PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base (DIPA) in a solvent such as THF at room temperature. A variety of terminal alkynes were shown to be compatible with this reaction, leading to a range of substituted benzofurans in good to excellent yields.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes Reaction Conditions: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), DIPA (3.0 equiv), THF, rt, 2 h.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Phenyl-3-ethoxycarbonylbenzo[b]furan | 92 |

| 2 | 4-Methylphenylacetylene | 2-(4-Methylphenyl)-3-ethoxycarbonylbenzo[b]furan | 95 |

| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-3-ethoxycarbonylbenzo[b]furan | 96 |

| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)-3-ethoxycarbonylbenzo[b]furan | 90 |

| 5 | 1-Hexyne | 2-Butyl-3-ethoxycarbonylbenzo[b]furan | 85 |

| 6 | Cyclopropylacetylene | 2-Cyclopropyl-3-ethoxycarbonylbenzo[b]furan | 88 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. It is expected that this compound would be a suitable substrate for the Heck reaction. The reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would lead to the formation of 5-alkenyl-substituted phenoxyacetate derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base, such as triethylamine (B128534) or potassium carbonate. The regioselectivity of the alkene insertion would be influenced by the steric and electronic properties of the alkene substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction would likely be applicable to this compound for the synthesis of N-aryl derivatives. A variety of primary and secondary amines could potentially be coupled with the aryl bromide. The reaction conditions typically involve a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The aldehyde and ester functionalities are generally tolerant of these conditions, allowing for the synthesis of 5-amino-substituted phenoxyacetate derivatives.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is exchanged for a metal, typically lithium or magnesium. This transformation converts an organic halide into a potent nucleophile or a substrate for transmetalation.

This compound could undergo a bromine-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This would generate a highly reactive aryllithium intermediate. However, the presence of the electrophilic aldehyde and ester groups on the molecule presents a challenge, as the aryllithium species could potentially react intramolecularly or with another molecule of the starting material. To circumvent this, the aldehyde group could be protected, for example, as an acetal, prior to the exchange reaction. The resulting organolithium reagent could then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the 5-position.

Alternatively, a Grignard reagent could be formed through the reaction of the aryl bromide with magnesium metal. This process is often less sensitive to some functional groups than the lithium-halogen exchange. The resulting organomagnesium compound could then be used in subsequent reactions, such as cross-coupling or addition to electrophiles.

Reactions Involving the Ester Functionality

The ethyl acetate portion of the molecule is susceptible to nucleophilic acyl substitution reactions, which are characteristic of esters. These reactions proceed via a tetrahedral intermediate and include hydrolysis, transesterification, and amidation.

The ester functional group can be hydrolyzed to its corresponding carboxylic acid, 2-(5-bromo-2-formylphenoxy)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes reversible hydrolysis. The reaction mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an ethanol molecule is eliminated, and subsequent deprotonation yields the final carboxylic acid product. youtube.com This process is the reverse of Fischer esterification, and to drive the equilibrium toward the carboxylic acid, a large excess of water is typically used. chemistrysteps.comwikipedia.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521) (NaOH). This process, known as saponification, is effectively irreversible. masterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, creating a carboxylate salt and ethanol. masterorganicchemistry.com An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

| Reaction Type | Reagents & Conditions | Product | Mechanism Highlights |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat (reflux), Excess H₂O | 2-(5-bromo-2-formylphenoxy)acetic acid | Reversible; Protonation of C=O activates the ester for nucleophilic attack by water. youtube.comlibretexts.org |

| Basic Hydrolysis | 1. NaOH(aq), Heat2. H₃O⁺ (acidic workup) | 2-(5-bromo-2-formylphenoxy)acetic acid | Irreversible; Direct nucleophilic attack by OH⁻, forms a stable carboxylate salt intermediate. masterorganicchemistry.com |

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. This compound can be converted to other esters, such as methyl or propyl esters, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. libretexts.org

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.orgresearchgate.net Under basic conditions, an alkoxide (e.g., methoxide, CH₃O⁻) serves as the nucleophile, attacking the ester's carbonyl group and subsequently displacing the original ethoxide group. masterorganicchemistry.com

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |

| Propan-1-ol (CH₃CH₂CH₂OH) | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 2-(5-bromo-2-formylphenoxy)acetate |

| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(5-bromo-2-formylphenoxy)acetate |

The reaction of this compound with ammonia, primary amines, or secondary amines can produce the corresponding primary, secondary, or tertiary amides. This reaction, sometimes referred to as aminolysis, typically requires more forcing conditions than hydrolysis, such as higher temperatures, as amines are generally weaker nucleophiles than hydroxide ions. wikipedia.org The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the elimination of ethanol. nih.gov The synthesis of related structures like 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides has been successfully demonstrated, confirming the viability of this transformation. researchgate.net

| Reactant Amine | Product Name | Product Structure |

| Ammonia (NH₃) | 2-(5-bromo-2-formylphenoxy)acetamide | Br-C₆H₃(CHO)-OCH₂CONH₂ |

| Methylamine (CH₃NH₂) | 2-(5-bromo-2-formylphenoxy)-N-methylacetamide | Br-C₆H₃(CHO)-OCH₂CONHCH₃ |

| Diethylamine ((CH₃CH₂)₂NH) | 2-(5-bromo-2-formylphenoxy)-N,N-diethylacetamide | Br-C₆H₃(CHO)-OCH₂CON(CH₂CH₃)₂ |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the combined directing effects of the existing substituents. wikipedia.org

-OCH₂COOEt group (at C1): The ether oxygen donates electron density into the ring via resonance, making it a strongly activating group and an ortho, para-director. organicchemistrytutor.commakingmolecules.com

-CHO group (at C2): The formyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. makingmolecules.com

-Br group (at C5): Halogens are deactivating due to their strong inductive effect but are ortho, para-directors because their lone pairs can participate in resonance stabilization of the intermediate carbocation. organicchemistrytutor.comlatech.edu

The positions on the ring available for substitution are C3, C4, and C6. The directing effects of the three substituents converge on positions C4 and C6. The strongly activating ether group directs para to C4 and ortho to C6. The deactivating formyl group directs meta to C4 and C6. The deactivating bromo group directs ortho to C4 and C6.

Given that the ether is the most powerful activating group, it will primarily control the regioselectivity, strongly favoring substitution at the C4 and C6 positions. makingmolecules.com Reactions like nitration or further halogenation are therefore predicted to yield a mixture of 4- and 6-substituted products.

| Reaction Type | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(5-bromo-2-formyl-4-nitrophenoxy)acetate and Ethyl 2-(5-bromo-2-formyl-6-nitrophenoxy)acetate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(4,5-dibromo-2-formylphenoxy)acetate and Ethyl 2-(5,6-dibromo-2-formylphenoxy)acetate |

Investigation of Reaction Kinetics and Mechanistic Pathways

While specific kinetic studies on this compound are not widely available, the kinetics of its core reactions can be inferred from studies on analogous compounds.

Kinetics:

Ester Hydrolysis: The base-catalyzed hydrolysis (saponification) of esters like ethyl acetate is well-established as a second-order reaction, being first order with respect to both the ester and the hydroxide ion. uv.esresearchgate.net The rate of acid-catalyzed hydrolysis is typically first order in both the ester and the H⁺ catalyst.

Amidation: The amidation of esters is generally a reversible reaction, and its kinetics can be complex, influenced by factors such as temperature and the removal of the alcohol byproduct. researchgate.netacs.org

Mechanistic Pathways:

Nucleophilic Acyl Substitution (at the Ester): Reactions such as hydrolysis, transesterification, and amidation all proceed via a two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com The first step is the rate-determining nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The second, faster step involves the collapse of this intermediate to reform the carbonyl double bond and expel the leaving group (e.g., ethoxide).

Derivatives and Analogues of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Synthesis of Novel Compounds Derived from Ethyl 2-(5-bromo-2-formylphenoxy)acetate

The strategic modification of each functional group on the parent molecule enables the generation of extensive chemical libraries for various research applications.

Modifications of the Formyl Group for Diverse Functionalities

The aldehyde (formyl group) is one of the most reactive sites on the molecule, serving as a gateway to numerous other functionalities. Standard aldehyde chemistry can be readily applied to introduce significant structural diversity.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. Conversely, it can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165).

Reductive Amination: This powerful reaction converts the aldehyde into a primary, secondary, or tertiary amine. The formyl group first reacts with an amine to form an imine, which is then reduced in situ by a reagent like sodium cyanoborohydride to yield the corresponding aminomethyl derivative.

Wittig Reaction and Related Olefinations: The Wittig reaction allows for the conversion of the aldehyde into an alkene, introducing new carbon-carbon double bonds with various substituents.

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds (e.g., malonates, nitriles) or react with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These reactions are crucial for building more complex heterocyclic systems.

Cyclization Reactions: Research has shown that 2-(2-formylphenoxy)acetic acid and its esters can undergo photocyclization to form chromanone and benzofuranone derivatives, indicating a pathway to novel fused-ring systems. rsc.org Furthermore, the molecule has been identified as an intermediate in the synthesis of carbamoyl-substituted isoindolones, a transformation that inherently involves the formyl group. mybiosource.com

Table 1: Potential Derivatives via Formyl Group Modification

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Oxime Formation | NH₂OH·HCl | Oxime (-CH=NOH) |

Derivatization at the Bromo Position to Introduce New Substituents

The bromine atom on the phenoxy ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming biaryl structures. The bromo position can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of new aromatic substituents.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium-copper co-catalyst system, resulting in the formation of an alkynyl-substituted derivative.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, yielding a vinyl-substituted compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine by reacting it with a primary or secondary amine.

Cyanation: The bromo group can be replaced with a nitrile group (-CN) using reagents like copper(I) cyanide.

The use of these cross-coupling reactions on bromo-substituted scaffolds is a well-established strategy for expanding the structure-activity relationship (SAR) studies of compound libraries. nih.gov

Table 2: Potential Derivatives via Bromo Position Derivatization

| Reaction Name | Coupling Partner | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl (-Ar) |

| Sonogashira | R-C≡CH | Alkynyl (-C≡CR) |

| Heck | H₂C=CHR | Alkenyl (-CH=CHR) |

| Buchwald-Hartwig | R₂NH | Amino (-NR₂) |

| Stille | Ar-Sn(R)₃ | Aryl (-Ar) |

Alterations to the Ester Moiety for Ester or Amide Analogues

The ethyl ester group provides another point for modification, primarily through hydrolysis followed by re-functionalization, or through direct conversion.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide) followed by an acidic workup. mdpi.com This carboxylic acid is a key intermediate for further derivatization.

Esterification: The resulting carboxylic acid can be re-esterified with a wide range of alcohols (from simple alkyl alcohols to more complex, functionalized ones) using methods like Fischer esterification or by using coupling agents.

Amidation: The carboxylic acid is most commonly converted into a diverse array of amides by reacting it with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of amide analogues is a cornerstone of medicinal chemistry. pulsus.compulsus.com

Design Principles for Structure-Activity Relationship (SAR) Studies

In a biological context, the synthesis of derivatives of this compound is often guided by the principles of Structure-Activity Relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological activity, providing insights for the rational design of more potent and selective compounds. nih.govnih.gov

Key physicochemical parameters are often considered:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents, often quantified by the Hammett parameter (σ), can drastically alter a molecule's interaction with a biological target.

Hydrophobic Effects: The hydrophobicity of a substituent, quantified by the partition coefficient parameter (π), influences how a molecule distributes in biological systems and binds to hydrophobic pockets in proteins.

Steric Effects: The size and shape of substituents can determine whether a molecule can physically fit into a binding site. Parameters like molar refractivity (MR) are used to describe the volume and polarizability of a group.

Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid derivatives have shown that biological potency can be positively correlated with the hydrophobicity and electron-withdrawing character of substituents on the aromatic ring. nih.govresearchgate.net

Systematic Modification of Peripheral Moieties

A systematic SAR study of the this compound scaffold would involve the methodical alteration of its peripheral moieties (formyl, bromo, and ester groups) to probe the chemical space around the core structure.

R¹ Modification (Formyl Position): A library could be generated where the formyl group is converted into a small set of diverse functionalities (e.g., -CH₂OH, -COOH, -CH=NOH, -CH₂NHCH₃). The biological activity of these compounds would reveal the importance of having a hydrogen bond donor, acceptor, or a specific charge at this position.

R² Modification (Bromo Position): Using Suzuki coupling, a series of aryl and heteroaryl groups with varying electronic and steric properties (e.g., phenyl, 4-fluorophenyl, 4-methoxyphenyl, 3-pyridyl) could be introduced. This would probe how extending the molecule and altering its electronic profile at this vector affects activity.

R³ Modification (Ester Position): The ethyl ester could be converted into a series of other esters (methyl, isopropyl, benzyl) and amides (dimethylamide, piperidinyl amide, morpholinyl amide). This would explore the impact of size, hydrophobicity, and hydrogen bonding capacity at this part of the molecule.

By testing each systematically modified compound in a relevant biological assay, researchers can build a detailed SAR map, identifying which structural features are critical for activity and guiding the design of optimized lead compounds.

Bioisosteric Replacements in Designed Analogues of this compound

Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of a functional group with another group that possesses similar steric and electronic characteristics, with the goal of enhancing potency, selectivity, metabolic stability, or reducing toxicity. wikipedia.orgdrughunter.com In the context of this compound, several key functional groups are amenable to bioisosteric modification to generate novel analogues with potentially improved biological profiles.

The core structure of this compound features a substituted phenoxyacetic acid scaffold. The bromine atom, the formyl group, and the ethyl ester moiety are all prime candidates for bioisosteric replacement. For instance, the bromine atom, a halogen, can be replaced by other groups of similar size and electronegativity. Classical bioisosteres for bromine include other halogens like chlorine or iodine, as well as non-classical bioisosteres such as the trifluoromethyl group (-CF3) or a cyano group (-CN). These substitutions can influence the compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov

The formyl group (-CHO), an aldehyde, is a hydrogen bond acceptor and can participate in various biological interactions. Bioisosteric replacements for the aldehyde functionality aim to retain this hydrogen bonding capability while potentially altering other properties. Examples of bioisosteres for an aldehyde include a nitrile (cyano) group, which is also a good hydrogen bond acceptor, or a small heterocyclic ring like an oxazole (B20620) or a thiazole. These replacements can impact the molecule's polarity and metabolic fate. Research on salicylaldehyde (B1680747) derivatives, which share the ortho-formylphenoxy motif, has explored the replacement of the aldehyde with nitrogen-containing groups to modulate biological activity. researchgate.net

The ethyl ester group (-COOCH2CH3) contributes to the compound's lipophilicity and can be a target for metabolic hydrolysis by esterases. Bioisosteric replacement of the ester can lead to compounds with improved metabolic stability and altered pharmacokinetic profiles. Common bioisosteres for esters include amides (-CONH2, -CONHR), which are generally more resistant to hydrolysis. Additionally, the ester can be replaced with other functional groups that mimic its size and electronic properties, such as a tetrazole ring, which is a well-established carboxylic acid bioisostere. The choice of bioisosteric replacement is highly dependent on the desired therapeutic outcome and the specific biological target. drughunter.comnih.gov

A systematic exploration of these bioisosteric replacements can lead to the generation of a focused library of analogues with a diverse range of physicochemical and pharmacological properties, facilitating the identification of compounds with optimized therapeutic potential.

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry has emerged as a powerful tool in drug discovery for the rapid synthesis and screening of large numbers of compounds, significantly accelerating the identification of new drug leads. springernature.comresearchgate.net The application of combinatorial approaches to the this compound scaffold can facilitate the generation of extensive libraries of analogues, enabling a thorough exploration of the structure-activity relationships (SAR).